9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine
CAS No.:
Cat. No.: VC17341159
Molecular Formula: C13H18N6
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N6 |
|---|---|
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | 9-[(1S,3R)-3-[(E)-3-aminoprop-1-enyl]cyclopentyl]purin-6-amine |
| Standard InChI | InChI=1S/C13H18N6/c14-5-1-2-9-3-4-10(6-9)19-8-18-11-12(15)16-7-17-13(11)19/h1-2,7-10H,3-6,14H2,(H2,15,16,17)/b2-1+/t9-,10+/m1/s1 |
| Standard InChI Key | KSFKJNCPDZPGEN-HXNLBGINSA-N |
| Isomeric SMILES | C1C[C@@H](C[C@@H]1/C=C/CN)N2C=NC3=C(N=CN=C32)N |
| Canonical SMILES | C1CC(CC1C=CCN)N2C=NC3=C(N=CN=C32)N |
Introduction
The compound 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine is a complex organic molecule that incorporates both purine and cyclopentyl structures. This compound is not directly listed in the provided search results, but its components and similar structures can provide insights into its potential properties and applications.
Synthesis and Potential Applications
The synthesis of such compounds typically involves multiple steps, including the formation of the purine ring and the attachment of the cyclopentyl group. These compounds might be of interest in pharmaceutical research due to their structural similarity to nucleosides and other biologically active molecules.
(1S,3R)-[3-(6-Amino-purin-9-yl)-cyclopentyl]-acetic acid
-
Molecular Formula: C12H15N5O2
-
Molecular Weight: 261.28 g/mol
-
Properties: This compound shares a similar purine-cyclopentyl structure but with an acetic acid moiety instead of an aminopropenyl group .
9H-Purin-6-amine, 9-(1-propenyl)-
-
Molecular Formula: C8H9N5
-
Molecular Weight: 175.19 g/mol
-
Properties: This compound is a simpler purine derivative with a propenyl group attached, which might be relevant for understanding the reactivity and stability of similar structures .
Research Findings and Potential Uses
While specific research findings on 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine are not available, compounds with similar structures are often investigated for their biological activity, including antiviral, anticancer, or neurological effects. The presence of a purine ring suggests potential interactions with biological systems that recognize nucleosides or nucleotides.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
|---|---|---|---|
| (1S,3R)-[3-(6-Amino-purin-9-yl)-cyclopentyl]-acetic acid | C12H15N5O2 | 261.28 | (1S,3R) |
| 9H-Purin-6-amine, 9-(1-propenyl)- | C8H9N5 | 175.19 | - |
| 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine | C13H18N6 | 258.32 | (1S,3R) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume